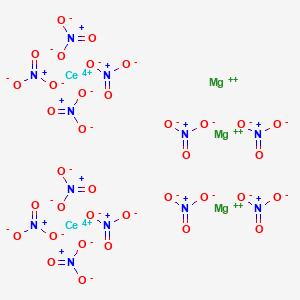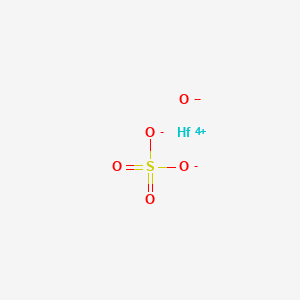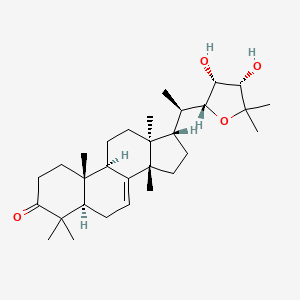
p-Hydroxy Levomilnacipran Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Levomilnacipran is primarily used in the treatment of major depressive disorder (MDD) in adults. The compound this compound is formed through the hydroxylation of Levomilnacipran and is pharmacologically inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levomilnacipran involves several steps, starting from the racemic mixture of Milnacipran. The process includes enantioselective synthesis using ®-epichlorohydrin and subsequent reactions to form the desired enantiomer . The hydroxylation of Levomilnacipran to form p-Hydroxy Levomilnacipran is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4 .
Industrial Production Methods
Industrial production of Levomilnacipran and its metabolites, including p-Hydroxy Levomilnacipran, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and safe, avoiding the use of hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy Levomilnacipran Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
p-Hydroxy Levomilnacipran Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Levomilnacipran.
Biology: Investigated for its role in the metabolic pathways of antidepressants.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of antidepressant therapy.
Industry: Utilized in the development of new SNRI compounds and related pharmaceuticals
Mechanism of Action
The mechanism of action of p-Hydroxy Levomilnacipran Hydrochloride involves its formation as a metabolite of Levomilnacipran. Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
Milnacipran: The racemic mixture from which Levomilnacipran is derived.
Desvenlafaxine: Another SNRI used in the treatment of MDD.
Venlafaxine: A widely used SNRI with a similar mechanism of action.
Uniqueness
p-Hydroxy Levomilnacipran Hydrochloride is unique due to its specific formation as a metabolite of Levomilnacipran. Unlike other SNRIs, Levomilnacipran has a more balanced reuptake inhibition of serotonin and norepinephrine, which may contribute to its efficacy and side effect profile .
Properties
CAS No. |
688320-03-8 |
|---|---|
Molecular Formula |
C₁₅H₂₂N₂O₂·HCl |
Molecular Weight |
262.35 |
Synonyms |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












